molecular formula C10H8BrN B1449664 8-Bromo-3-methylisoquinoline CAS No. 1416713-03-5

8-Bromo-3-methylisoquinoline

Cat. No.: B1449664
CAS No.: 1416713-03-5
M. Wt: 222.08 g/mol
InChI Key: CPSOASVAUHHEBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methylisoquinoline typically involves the bromination of 3-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoquinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. Additionally, green chemistry principles, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

8-Bromo-3-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction. The exact molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group influences its electronic properties and biological activity .

Properties

IUPAC Name

8-bromo-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSOASVAUHHEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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